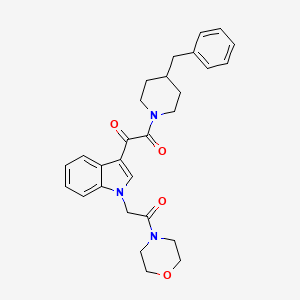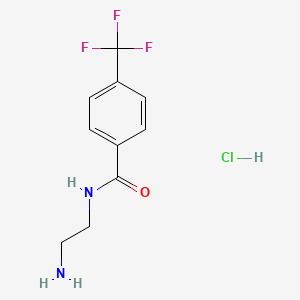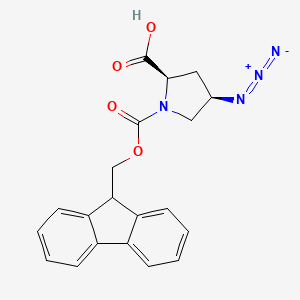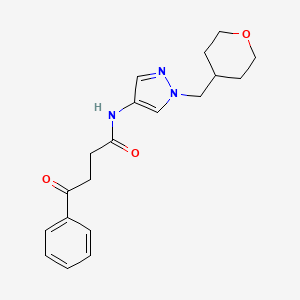
2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to an isoindole structure, making it a unique and interesting molecule in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of furan derivatives with isoindole precursors. One common method includes the use of a Wittig reaction, where a furan aldehyde reacts with a phosphonium ylide to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) under controlled temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of renewable biomass-derived furfurals as starting materials is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism by which 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: Another furan derivative with applications in organic synthesis and material science.
5-hydroxymethylfurfural: Known for its use in producing renewable chemicals and biofuels.
Uniqueness
What sets 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione apart is its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEASRFXNBZVYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)
![2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2489356.png)


![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

